molecular formula C23H26N4OS B269577 [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone

[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone

Cat. No. B269577
M. Wt: 406.5 g/mol
InChI Key: XDAYPRGHAIXCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone, also known as DMAPT, is a small molecule inhibitor that has been widely studied for its potential as a therapeutic agent in various diseases. DMAPT has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for future research and development.

Mechanism of Action

[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone works by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cancer, and viral infections. By inhibiting NF-κB activity, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone can modulate the expression of various genes, resulting in its anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the modulation of gene expression, and the induction of apoptosis in cancer cells. [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone in lab experiments is its ability to selectively target NF-κB activity, making it a useful tool for studying the role of NF-κB in various diseases. However, one limitation of using [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone is its potential toxicity, as high doses of [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone have been shown to cause liver damage in animal studies.

Future Directions

There are several future directions for research on [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone, including its potential use as a therapeutic agent in cancer, viral infections, and inflammatory disorders. Additional research is needed to further understand the mechanism of action of [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone and to identify potential biomarkers for predicting patient response to [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone treatment. Furthermore, the development of novel [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.

Synthesis Methods

[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzaldehyde, 4-(4-methylphenyl)-1,3-thiazol-2-amine, and piperazine. The resulting product is then further purified to obtain [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone in its final form.

Scientific Research Applications

[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In viral infections, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to inhibit the replication of viruses such as HIV and hepatitis B. In inflammatory disorders, [4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4OS/c1-17-4-6-18(7-5-17)21-16-29-23(24-21)27-14-12-26(13-15-27)22(28)19-8-10-20(11-9-19)25(2)3/h4-11,16H,12-15H2,1-3H3

InChI Key

XDAYPRGHAIXCMQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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